![molecular formula C11H14O3S2 B14200972 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde CAS No. 918882-56-1](/img/structure/B14200972.png)
2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde is an organic compound with the molecular formula C11H14O3S2 It is characterized by the presence of two hydroxyethylsulfanyl groups attached to the benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde typically involves the reaction of 2,6-dichlorobenzaldehyde with 2-mercaptoethanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with hydroxyethylsulfanyl groups. The reaction is usually conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyethylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzoic acid.
Reduction: 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde depends on its specific application. In general, the compound may interact with biological targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The hydroxyethylsulfanyl groups may also participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
2,6-Dichlorobenzaldehyde: A precursor in the synthesis of 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde.
2,6-Bis[(2-hydroxyethyl)sulfanyl]benzoic acid: An oxidation product of the compound.
2,6-Bis[(2-hydroxyethyl)sulfanyl]benzyl alcohol: A reduction product of the compound.
Uniqueness
This compound is unique due to the presence of both hydroxyethylsulfanyl groups and an aldehyde group in the same molecule
特性
CAS番号 |
918882-56-1 |
|---|---|
分子式 |
C11H14O3S2 |
分子量 |
258.4 g/mol |
IUPAC名 |
2,6-bis(2-hydroxyethylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C11H14O3S2/c12-4-6-15-10-2-1-3-11(9(10)8-14)16-7-5-13/h1-3,8,12-13H,4-7H2 |
InChIキー |
RAPPXGDQNWRISS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)SCCO)C=O)SCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



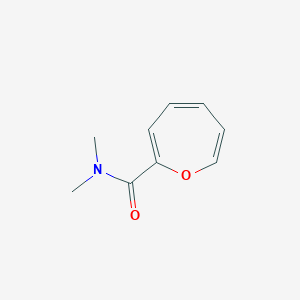
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)-](/img/structure/B14200912.png)
![3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one](/img/structure/B14200919.png)
![2-Ethyl-1-phenyl-3-propanoyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14200926.png)
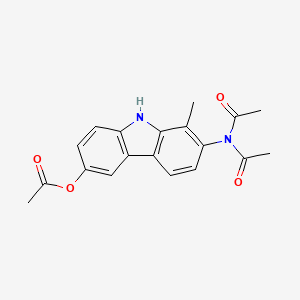
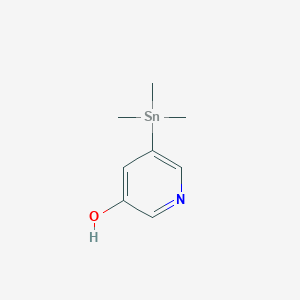
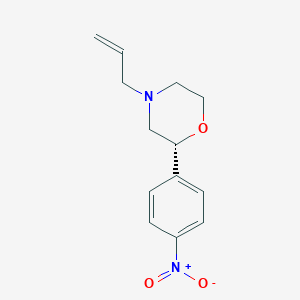

![N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide](/img/structure/B14200953.png)
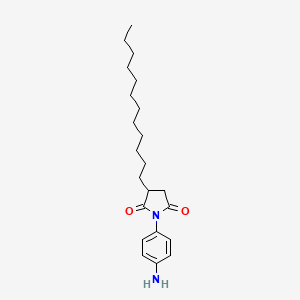
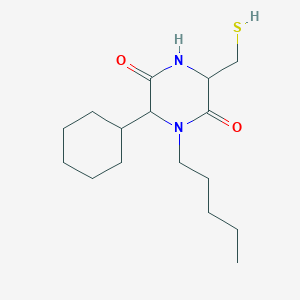
![3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol](/img/structure/B14200966.png)
![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14200968.png)
